

Frentizole's Multi-Target Efficacy at a Glance

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Compound Focus: Frentizole

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The following tables consolidate key experimental findings on **Frentizole** and its derivatives.

Table 1: Efficacy in Alzheimer's Disease-Related Targets This table summarizes the design and activity of **Frentizole**-based compounds against monoamine oxidase (MAO) and amyloid-binding alcohol dehydrogenase (ABAD), which are implicated in Alzheimer's disease pathology [1].

Compound Design / Key Feature	Biological Target	Experimental Model / Assay	Key Efficacy Data / Outcome
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| **Frentizole-based indolyl thiourea analogues** (Combining rasagiline/ladostigil scaffolds with **frentizole**) [1] | MAO (Monoamine Oxidase) / ABAD [1] | In vitro enzyme inhibition assays [1] | **Most potent compound (19):**

- MAO-A IC₅₀ = **6.34 μM**
- MAO-B IC₅₀ = **0.30 μM** [1] | | | | **ABAD inhibition:** Low to moderate potency; series helped identify structural features for future inhibitor development [1] | | | | **Note:** Several compounds also potently inhibited Horseradish Peroxidase (HRP), interfering with the Amplex Red assay for MAO, highlighting an important experimental consideration [1] |

Table 2: Efficacy in Cancer-Related Targets This table summarizes evidence for **Frentizole's** repurposing as an antimitotic and mTOR-inhibiting agent for cancer treatment [2] [3].

Proposed Mechanism / Key Feature	Biological Target / Pathway	Experimental Model / Assay	Key Efficacy Data / Outcome
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| **Tubulin binding at the colchicine site** (Structurally similar to known antimitotics) [2] | Tubulin / Microtubules [2] | - Antiproliferative assay (HeLa cells)

- Cell cycle analysis
- Microtubule formation imaging [2] | - Showed **antiproliferative activity** against HeLa tumor cells [2]
- Inhibited microtubule formation in cells [2]
- Caused **cell cycle arrest at G2/M phase**, consistent with antimitotic action [2] | | **mTOR inhibition & senomorphic properties** (Derivatives of **Frentizole**) [3] | mTOR (Mechanistic Target of Rapamycin) [3] | Cellular senescence models [3] | Derivatives demonstrated **mTOR inhibiting activity** and **senomorphic properties** (suppressing aspects of senescent cells) [3] |

Key Experimental Protocols Cited

To help you evaluate and potentially replicate these findings, here are the core methodologies used in the cited studies.

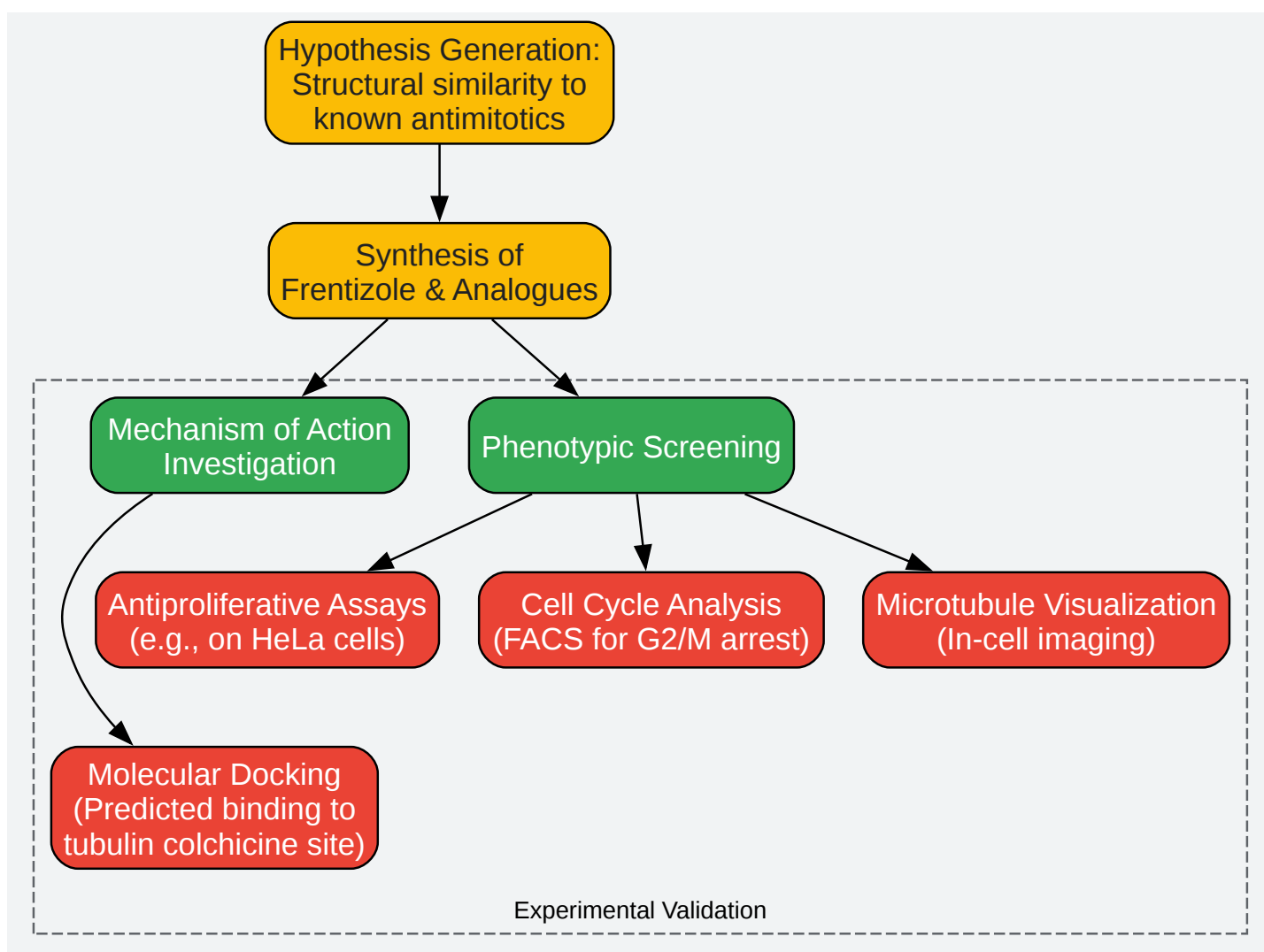
- **1. Cytotoxicity and Antiproliferative Assays [2]:** The evaluation of **Frentizole's** antimitotic activity in cancer cells involved standard protocols.
 - **Cell Lines:** Human cancer cell lines, such as **HeLa** (cervical cancer) and **U87 MG** (glioblastoma), were used.
 - **Assay Type:** **Antiproliferative activity** was measured, likely using methods that quantify cell viability or metabolic activity (e.g., Resazurin assay, Crystal Violet assay) after a defined period of drug exposure.
 - **Phenotypic Confirmation:** The mechanism was confirmed through **in-cell imaging of microtubule formation** and **fluorescence-activated cell sorting (FACS)** analysis to detect **G2/M phase cell cycle arrest**.
- **2. In Vitro Enzyme Inhibition Assays [1]:** The potency of **Frentizole**-based analogues against MAO and ABAD was determined through direct enzyme inhibition studies.
 - **Enzyme Source:** Using **human MAO-A and MAO-B enzymes**, as well as **ABAD**.
 - **Activity Measurement:** For MAO, the study noted the complication of using the **Amplex Red assay**, which relies on horseradish peroxidase (HRP) to detect hydrogen peroxide. Since the

compounds also inhibited HRP, this assay was not suitable, underscoring the need for direct or alternative methods to measure MAO activity.

- **Data Analysis: IC₅₀ values** (the concentration that inhibits 50% of enzyme activity) were calculated from dose-response curves.

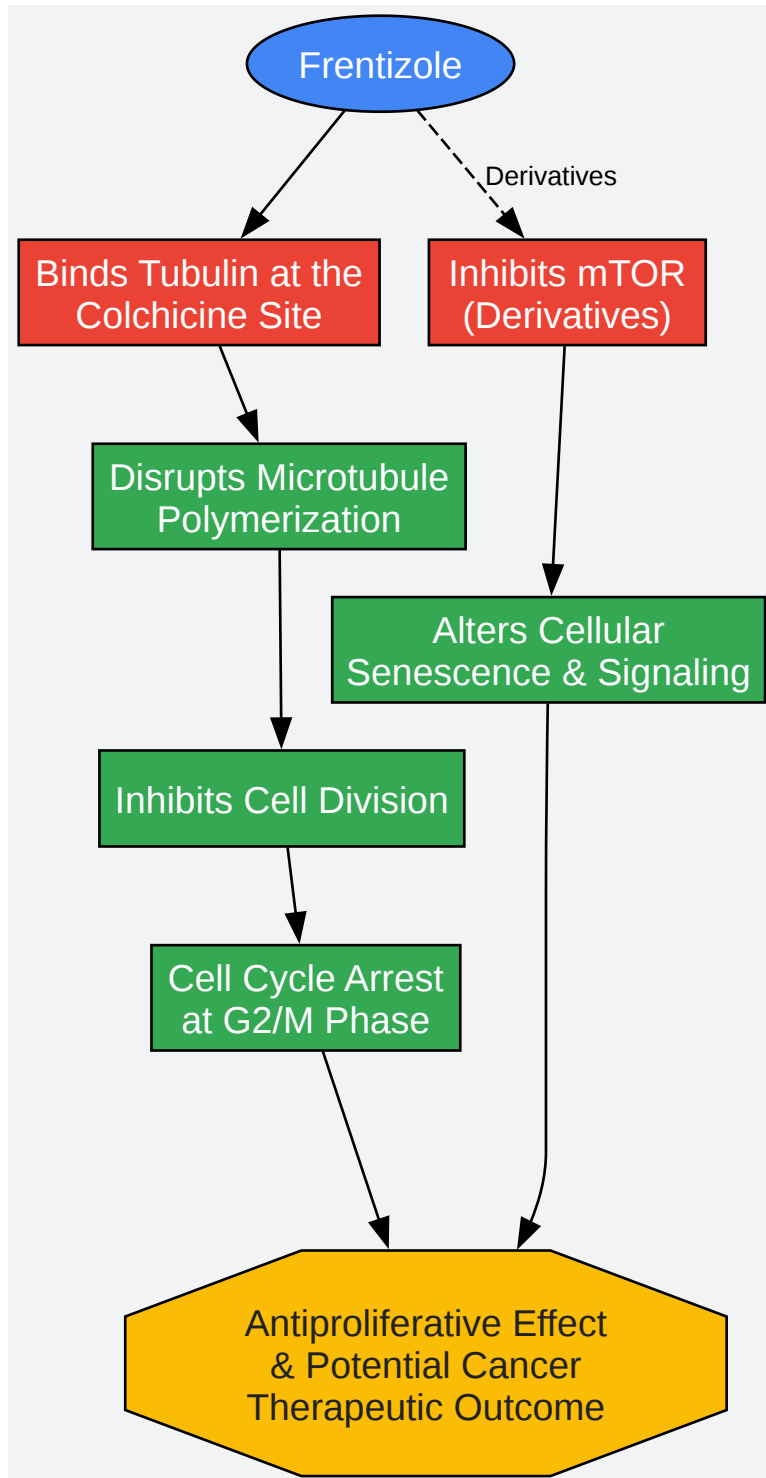
Research Workflow & Mechanism of Action

The diagrams below illustrate the general workflow for evaluating **Frentizole** as an MTDL and its proposed mechanisms in cancer research.



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Research Workflow for **Frentizole** in Cancer



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Proposed Anticancer Mechanisms of **Frentizole**

Interpretation and Future Directions

The data reveals **Frentizole** as a versatile scaffold for MTDL development:

- **Promiscuous Scaffold:** **Frentizole**'s structure allows it to interact with seemingly unrelated targets (e.g., MAO, tubulin, mTOR), making it an excellent starting point for **drug repurposing** and the **rational design of hybrid molecules** [1] [2] [3].
- **Proof of Concept for MTDLs:** This aligns with the modern **polypharmacology** paradigm, where single molecules are designed to hit multiple disease-relevant targets simultaneously. This approach can improve efficacy and overcome drug resistance in complex diseases like cancer and Alzheimer's [4] [5].
- **Experimental Caveats:** Be aware of assay interference, as seen with HRP inhibition in the MAO activity tests. This highlights the importance of using orthogonal methods to confirm biological activity [1].

Future research will likely focus on optimizing **Frentizole** derivatives for greater potency and selectivity against these targets, and exploring its efficacy in more complex disease models and in vivo settings.

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